molecular formula C11H8BrCl2N3O B8412391 5-Bromo-3-(2,6-dichloro-benzyloxy)-pyrazin-2-ylamine

5-Bromo-3-(2,6-dichloro-benzyloxy)-pyrazin-2-ylamine

Cat. No. B8412391
M. Wt: 349.01 g/mol
InChI Key: WQJAUCJTCDAISZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(2,6-dichloro-benzyloxy)-pyrazin-2-ylamine is a useful research compound. Its molecular formula is C11H8BrCl2N3O and its molecular weight is 349.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-(2,6-dichloro-benzyloxy)-pyrazin-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-(2,6-dichloro-benzyloxy)-pyrazin-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-3-(2,6-dichloro-benzyloxy)-pyrazin-2-ylamine

Molecular Formula

C11H8BrCl2N3O

Molecular Weight

349.01 g/mol

IUPAC Name

5-bromo-3-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine

InChI

InChI=1S/C11H8BrCl2N3O/c12-9-4-16-10(15)11(17-9)18-5-6-7(13)2-1-3-8(6)14/h1-4H,5H2,(H2,15,16)

InChI Key

WQJAUCJTCDAISZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=NC(=CN=C2N)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice cooled solution of (2,6-dichloro-phenyl)-methanol (5 g, 28.2 mmol) in anhydrous tetrahydrofuran (200 mL) was added sodium hydride (1.13 g, 28.2 mmol, 60% disp.) slowly under nitrogen atmosphere. After stirring for 30 minutes, 3,5-dibromo-pyrazin-2-ylamine (7.08 g, 28.2 mmol) in anhydrous tetrahydrofuran (50 mL) was added via an addition funnel. Once the addition was complete the ice bath was removed and the reaction was refluxed under nitrogen and monitored by reversed phase HPLC. After 18 hr HPLC showed that the majority of the starting 3,5-dibromo-pyrazin-2-ylamine had been consumed and the reaction was allowed to cool to room temperature. The reaction mixture was concentrated in vacuum until 50 mL remained. The mixture was diluted with ethyl acetate (200 mL) and extracted with 50% brine (2×200 mL). The organic layer was dried over anhydrous magnesium sulfate and concentrated in vacuum. The crude product was purified using a silica gel column eluting with 1:1 ethyl acetate/dichloromethane to yield 5-bromo-3-(2,6-dichloro-benzyloxy)-pyrazin-2-ylamine as a white solid (8.17 g, 83% yield).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.08 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.